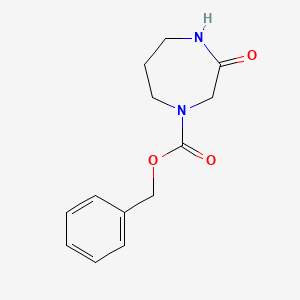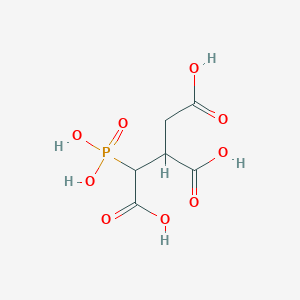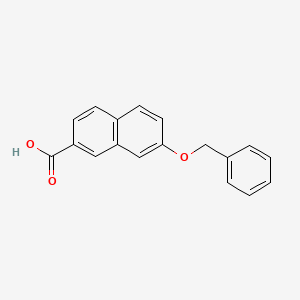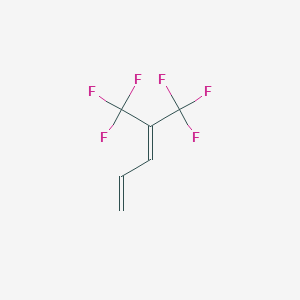![molecular formula C10H10N2O2 B8485563 METHYL 2-[(3-CYANOPHENYL)AMINO]ACETATE](/img/structure/B8485563.png)
METHYL 2-[(3-CYANOPHENYL)AMINO]ACETATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
METHYL 2-[(3-CYANOPHENYL)AMINO]ACETATE is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a cyanophenyl group attached to the nitrogen atom of glycine, with the carboxyl group esterified with methanol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(3-CYANOPHENYL)AMINO]ACETATE typically involves the reaction of 3-cyanobenzylamine with glycine methyl ester hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloride and facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.
化学反応の分析
Types of Reactions
METHYL 2-[(3-CYANOPHENYL)AMINO]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced products like primary amines or secondary amines.
Substitution: Substituted products with different functional groups replacing the ester moiety.
科学的研究の応用
METHYL 2-[(3-CYANOPHENYL)AMINO]ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of METHYL 2-[(3-CYANOPHENYL)AMINO]ACETATE involves its interaction with molecular targets through various pathways. The cyanophenyl group can participate in π-π stacking interactions, while the glycine moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
類似化合物との比較
Similar Compounds
N-Phenylglycine methyl ester: Similar structure but lacks the nitrile group.
N-(4-Cyanophenyl)glycine methyl ester: Similar structure with the nitrile group in the para position.
N-(3-Cyanophenyl)glycine ethyl ester: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness
METHYL 2-[(3-CYANOPHENYL)AMINO]ACETATE is unique due to the presence of the nitrile group in the meta position, which can influence its reactivity and interactions with other molecules
特性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC名 |
methyl 2-(3-cyanoanilino)acetate |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)7-12-9-4-2-3-8(5-9)6-11/h2-5,12H,7H2,1H3 |
InChIキー |
UPKCCUQUNKOWRX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CNC1=CC=CC(=C1)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















